molecular formula C10H15IN2O2 B2895992 ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1856044-52-4

ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No. B2895992
M. Wt: 322.146
InChI Key: TVUVHAWPKGQDNL-UHFFFAOYSA-N
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Description

Ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H15IN2O2 . It is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of substantial interest due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used for the synthesis of pyrazole nucleus .


Molecular Structure Analysis

The molecular structure of ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol has been used for the synthesis of pyrazoles .

Safety And Hazards

While specific safety and hazard information for ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate is not available, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions in the research of pyrazole derivatives include advancing the methodologies and applications of pyrazole derivatives . There is a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

properties

IUPAC Name

ethyl 1-butan-2-yl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-4-7(3)13-6-8(11)9(12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUVHAWPKGQDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-sec-butyl-4-iodo-1H-pyrazole-3-carboxylate

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